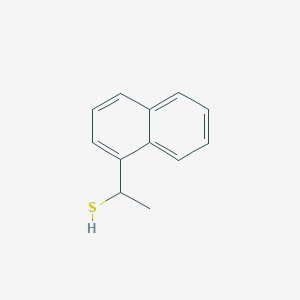
1-(1-Naphthyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthyl)ethanethiol is an organosulfur compound with the molecular formula C12H12S. It is characterized by the presence of a naphthalene ring attached to an ethanethiol group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethanethiol can be synthesized through several methods:
Reduction of Naphthalene-1-sulfonyl Chloride: This method involves the reduction of naphthalene-1-sulfonyl chloride using tin and hydrochloric acid.
Pd-Catalyzed Reaction: Another method involves the palladium-catalyzed reaction of 1-bromonaphthalene with silylthiolate, followed by hydrolysis of the resulting silathioether.
Grignard Reagent Method: The Grignard reagent generated from 1-bromonaphthalene is treated with elemental sulfur, followed by acidification to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications.
Chemical Reactions Analysis
1-(1-Naphthyl)ethanethiol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: It can be reduced to form corresponding hydrocarbons or other reduced sulfur compounds.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
1-(1-Naphthyl)ethanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)ethanethiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Naphthyl)ethanethiol can be compared with other thiol compounds:
Methanethiol (CH3SH): A simple thiol with a lower molecular weight and different reactivity.
Ethanethiol (C2H5SH): Similar to methanethiol but with an additional carbon atom, leading to different physical and chemical properties.
1-Naphthalenethiol (C10H7SH): Another naphthalene-based thiol, differing in the position of the thiol group on the naphthalene ring.
Uniqueness: this compound is unique due to its specific structure, which combines the aromatic properties of naphthalene with the reactivity of the thiol group. This combination makes it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C12H12S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-naphthalen-1-ylethanethiol |
InChI |
InChI=1S/C12H12S/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3 |
InChI Key |
FVHFSUPRXVJYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


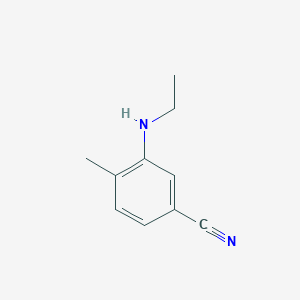

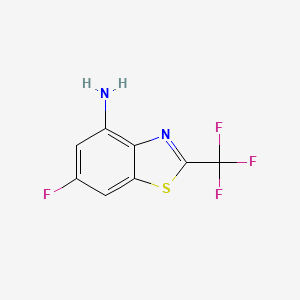

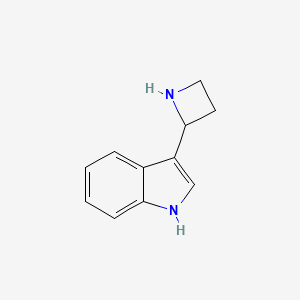
amine](/img/structure/B13283964.png)
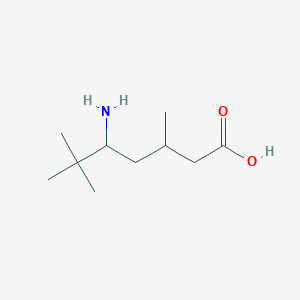
![tert-Butyl N-[2-(5-ethylpiperidin-2-yl)ethyl]carbamate](/img/structure/B13283989.png)
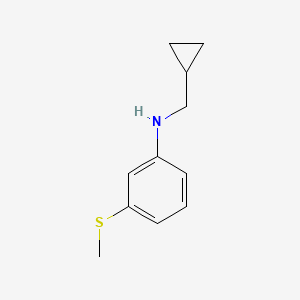
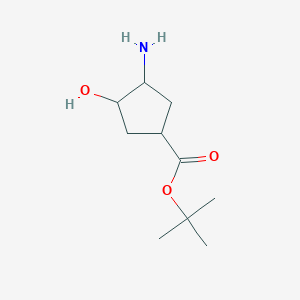
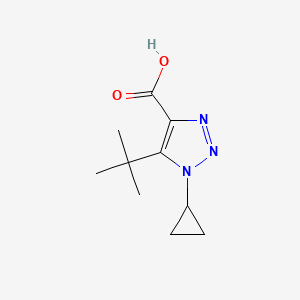

![2-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13284025.png)
amine](/img/structure/B13284026.png)
